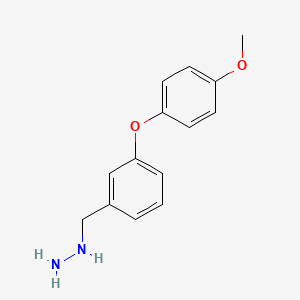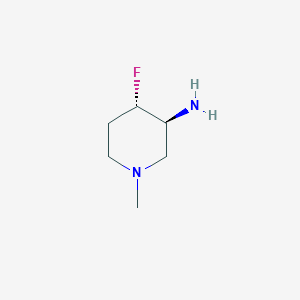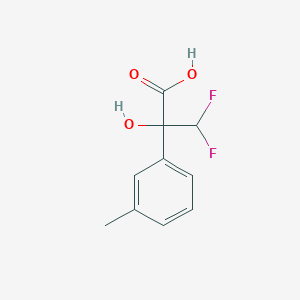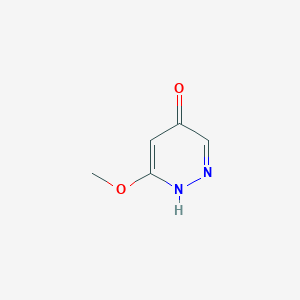![molecular formula C14H12O4 B12443019 7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one](/img/structure/B12443019.png)
7-Methoxy-8-[(1E)-3-oxobut-1-EN-1-YL]chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona es un compuesto químico que pertenece a la clase de derivados de croman-2-ona. Se caracteriza por la presencia de un grupo metoxi en la posición 7 y un grupo oxobut-1-en-1-il en la posición 8 del núcleo de croman-2-ona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona generalmente implica la reacción de 7-metoxi-8-(3-metilbut-2-en-1-il)-2H-croman-2-ona con dióxido de selenio (SeO2) en dioxano a 80 °C para formar el intermedio aldehído. Este intermedio luego se hace reaccionar con 4-metilbenzoilhidrazina en etanol con unas gotas de ácido acético a 80 °C para producir el producto final .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona no están bien documentados, el enfoque general implica escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, utilizar recipientes de reacción más grandes y garantizar técnicas de purificación adecuadas para obtener el compuesto deseado con alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo oxo en hidroxilo u otras formas reducidas.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan normalmente.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o reactivos específicos para facilitar la sustitución del grupo metoxi.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden resultar en una variedad de derivados funcionalizados.
Aplicaciones Científicas De Investigación
7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando su posible uso como agente terapéutico para diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona implica su interacción con dianas moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
- 7-Metoxi-6-[(1E)-3-oxo-1-buten-1-il]-2H-croman-2-ona
- 7-Metoxi-8-[(1E)-3-metil-1,3-butadieno-1-il]-2H-croman-2-ona
- 7-Metoxi-8-(3-prop-1-en-2-yloxiran-2-il)croman-2-ona
Unicidad
7-Metoxi-8-[(1E)-3-oxobut-1-EN-1-YL]croman-2-ona es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y actividades biológicas, lo que lo hace valioso para aplicaciones de investigación e industriales específicas .
Propiedades
IUPAC Name |
7-methoxy-8-(3-oxobut-1-enyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVAKUIMOKUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12442957.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B12442964.png)

![(S)-1-[(RP)-2-(Di-tert-butylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B12442980.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B12442986.png)
![N-[2-(aminomethyl)phenyl]benzenemethanamine](/img/structure/B12442994.png)



![1-Boc-3-([(4-trifluoromethyl-phenyl)-amino]-methyl)-pyrrolidine](/img/structure/B12443010.png)

